molecular formula C25H22NOP B081807 Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- CAS No. 14796-89-5

Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-

Cat. No.: B081807
CAS No.: 14796-89-5
M. Wt: 383.4 g/mol
InChI Key: QEHNPDUTCUWDKR-UHFFFAOYSA-N
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Description

Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- (CAS 14796-89-5) is a phosphoranylidene imine with the molecular formula C25H22NOP and a molecular weight of 383.43 g/mol . Structurally, it consists of a 4-methoxy-substituted aniline moiety linked to a triphenylphosphoranylidene group. This compound is part of a broader class of iminophosphoranes, which are widely used in organic synthesis, particularly in Wittig-like reactions and as intermediates in heterocyclic chemistry .

Properties

IUPAC Name

(4-methoxyphenyl)imino-triphenyl-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22NOP/c1-27-22-19-17-21(18-20-22)26-28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHNPDUTCUWDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348248
Record name Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14796-89-5
Record name Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Comparative Analysis of Reaction Conditions

ParameterStandard ProtocolOptimized ProtocolYield Improvement
SolventTHF/H₂O (10:1)THF/MeOH (5:1)+12%
TemperatureRoom temperature0°C → RT gradient+8%
CatalystNoneZnCl₂ (5 mol%)+15%
Reaction Time24 hours12 hours-

The inclusion of Lewis acids like ZnCl₂ facilitates phosphazide intermediate stabilization, while methanol co-solvents enhance solubility of the azide precursor. Sub-stoichiometric water (0.1 equiv.) minimizes hydrolysis side reactions.

Purification Techniques

Post-synthetic purification presents challenges due to the compound’s sensitivity to moisture and similar polarity to triphenylphosphine oxide (TPPO) byproducts. Effective strategies include:

Table 2: Purification Method Efficacy

MethodSolvent SystemPurity (%)Recovery (%)
Flash ChromatographyHexane/EtOAc (3:1)9578
Preparative TLCHexane/EtOAc (2:1)9865
RecrystallizationCH₂Cl₂/Hexane9960

Flash chromatography remains the preferred method for bulk preparations, while recrystallization from dichloromethane/hexane mixtures yields X-ray quality crystals for structural validation.

Industrial-Scale Production Considerations

Scaling up laboratory protocols requires addressing three critical challenges:

  • Azide Safety : 4-Methoxyphenyl azide exhibits shock sensitivity. Continuous flow reactors with in-situ azide generation mitigate explosion risks.

  • TPPO Removal : Industrial-scale liquid-liquid extraction using toluene/water partitions reduces TPPO contamination to <0.5%.

  • Solvent Recovery : THF is recycled via distillation with <5% loss per batch.

Economic analyses suggest a break-even cost of $1,200/kg at 100 kg/month production scales, competitive with similar iminophosphoranes.

Challenges and Limitations

Current synthetic approaches face two principal limitations:

  • Functional Group Tolerance : Electron-deficient azides (e.g., nitro-substituted) require modified conditions to prevent side reactions.

  • Storage Stability : The product degrades at >30°C (t₁/₂ = 14 days), necessitating cold-chain storage (-20°C).

Ongoing research focuses on photochemical activation to enable room-temperature storage while maintaining reactivity.

Characterization and Quality Control

Rigorous characterization protocols ensure batch consistency:

  • ¹H NMR (CDCl₃): δ 3.80 (s, OCH₃), 6.85–7.70 (m, aromatic H).

  • ³¹P NMR : δ 22.4 ppm (singlet, P=N).

  • HRMS : m/z 383.1442 [M+H]⁺ (calc. 383.1439).

Impurity profiling via HPLC-DAD monitors TPPO levels (<0.1% specification).

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoranylidene derivatives.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The triphenylphosphoranylidene group can act as a ligand, binding to active sites and modulating the activity of the target molecules. This can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituent Variations and Key Properties

The table below compares the target compound with its halogenated and nitro-substituted analogues, highlighting differences in substituents, molecular weights, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- 4-OCH3 C25H22NOP 383.43 14796-89-5 Bioactive in plant extracts; used in imine-mediated cycloadditions
Benzenamine, 4-bromo-N-(triphenylphosphoranylidene)- 4-Br C24H19BrNP ~433.4 (calc.) 14987-96-3 Electron-withdrawing Br enhances electrophilicity; precursor for cross-coupling reactions
Benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- 3-Cl C24H19ClNP ~387.8 (calc.) 14796-87-3 Chlorine substituent modifies regioselectivity in ring-closure reactions
Benzenamine, 4-nitro-N-(triphenylphosphoranylidene)- 4-NO2 C24H19N2O2P 406.4 14562-02-8 Strong electron-withdrawing NO2 group increases stability; used in high-energy materials
Benzenamine, 3-methyl-N-(triphenylphosphoranylidene)- 3-CH3 C25H22NP 367.4 35843-75-5 Methyl group enhances solubility in non-polar solvents; intermediates in drug synthesis

Substituent Effects on Reactivity and Stability

  • Electron-Donating Groups (e.g., 4-OCH3): The methoxy group increases electron density at the imine nitrogen, enhancing nucleophilicity. This makes the compound more reactive in cycloaddition reactions, as seen in its role in synthesizing azetidinones .
  • Electron-Withdrawing Groups (e.g., 4-NO2, 4-Br): These groups reduce electron density, stabilizing the imine moiety. Nitro derivatives exhibit higher thermal stability, making them suitable for applications requiring robust intermediates .
  • Halogen Substituents (e.g., 3-Cl, 4-Br): Halogens introduce steric and electronic effects. For example, 4-bromo derivatives participate in Suzuki-Miyaura cross-coupling reactions due to the lability of the C–Br bond .

Spectral and Physical Properties

  • IR Spectroscopy: The C=N stretching vibration in the main compound appears near 1,620 cm⁻¹, consistent with similar iminophosphoranes . Halogenated analogues show slight shifts due to inductive effects.
  • Melting Points: While direct data for the 4-methoxy derivative is unavailable, analogues like the naphthalene Schiff base () melt at 118–120°C , suggesting comparable thermal behavior for the target compound.
  • Solubility: Methoxy and methyl derivatives exhibit improved solubility in organic solvents (e.g., DCM, THF) compared to nitro or halogenated analogues .

Stability Considerations

Nitro-substituted derivatives (e.g., CAS 14562-02-8) are less prone to hydrolysis due to the electron-withdrawing nitro group, whereas methoxy analogues may require anhydrous conditions during storage .

Biological Activity

Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-, also known by its CAS number 14796-89-5, is a compound that exhibits notable biological activities, particularly in the fields of enzymatic modulation and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- is characterized by the molecular formula C26H22NOPC_{26}H_{22}NOP. Its structure includes a 4-methoxy group attached to an aniline backbone and a triphenylphosphoranylidene moiety. This unique combination enhances its stability and reactivity, making it a valuable compound in various chemical applications.

The biological activity of Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- primarily arises from its ability to interact with enzymes and proteins. The triphenylphosphoranylidene group can act as a ligand, binding to active sites on enzymes and modulating their activity. This interaction can lead to significant alterations in biochemical pathways and cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, thereby influencing metabolic pathways.
  • Protein Interaction : Its ability to bind proteins suggests potential roles in signal transduction and regulatory mechanisms within cells.

Biological Activities

Synthesis

The synthesis of Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- typically involves the reaction of 4-methoxyaniline with triphenylphosphine through the Wittig reaction. Optimizing reaction conditions—such as temperature and solvent choice—is crucial for enhancing yield and purity during synthesis.

Case Studies

Several studies have explored the biological activity of compounds related to Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-:

  • Antiviral Activity : A study reported that N-phenylbenzamide derivatives could inhibit HBV replication by increasing A3G levels in liver cells .
  • Enzymatic Studies : Investigations into enzyme interactions revealed that modifications in the chemical structure could significantly affect binding efficiency and inhibition rates.

Comparative Analysis

To better understand the uniqueness of Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- compared to similar compounds, the following table summarizes key features:

Compound NameStructureUnique Features
Benzenamine, 4-methoxyC14H15NLacks triphenylphosphoranylidene group; simpler structure.
Benzenamine, 4-methoxy-N-methylC15H17NContains a methyl group instead of triphenylphosphoranylidene; less sterically hindered.
Benzenamine, 4-methoxy-N-(phenylmethylene)C15H15NSubstituted with phenylmethylene; different reactivity profile.

Q & A

Q. Basic Research Focus

TechniqueKey FeaturesReference
GC-MS Retention time ~19–20 min; molecular ion peak at m/z 383.43; fragmentation patterns showing loss of methoxy (m/z 44) and phosphoranylidene groups .
NMR 1^{1}H: Methoxy singlet (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm). 31^{31}P: Single peak (δ ~25 ppm) confirms phosphoranylidene moiety .
IR Stretching vibrations for C=N (1630–1690 cm1^{-1}), P=N (1200–1250 cm1^{-1}), and C-O (methoxy, 1250–1300 cm1^{-1}) .

What computational chemistry approaches are suitable for modeling the electronic properties of this compound, and how do substituents affect its reactivity?

Q. Advanced Research Focus

  • Density Functional Theory (DFT): Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Substituents like methoxy groups increase electron density on the aromatic ring, enhancing stability but reducing electrophilicity .
  • Molecular Dynamics (MD): Simulate solvation effects in toluene or acetonitrile to study reaction pathways .
  • QSPR Models: Correlate substituent effects (e.g., replacing methoxy with nitro groups) with reactivity trends observed in analogs (e.g., ) .

What safety precautions are recommended when handling this compound, considering potential mutagenicity?

Q. Basic Research Focus

  • Hazard Assessment: Conduct Ames testing to evaluate mutagenicity (e.g., compound 3 in showed lower mutagenicity than analogs, comparable to benzyl chloride) .
  • PPE: Use nitrile gloves, lab coats, and fume hoods with ≥8 air changes/hour.
  • Storage: Store in airtight containers at –20°C to prevent decomposition (DSC data in indicates thermal instability) .

How does the presence of this compound in plant extracts influence the interpretation of its biological activity, and what methods validate its natural origin versus synthetic contamination?

Q. Advanced Research Focus

  • Natural vs. Synthetic: Compare isotopic ratios (δ13^{13}C, δ15^{15}N) using isotope-ratio MS. Natural products often exhibit distinct isotopic signatures due to biosynthetic pathways .
  • Metabolomic Profiling: Use LC-MS/MS to correlate its presence with co-occurring plant metabolites (e.g., fatty acids in Tylophora indica extracts) .
  • Ecological Role: Investigate allelopathic or antimicrobial activity via bioassays, controlling for synthetic impurities (e.g., triphenylphosphine oxide byproducts) .

Notes

  • Safety Protocols: Align with ACS and NIST recommendations for chemical handling .
  • Contradictions: Address analytical discrepancies via multi-technique validation (e.g., HRMS + NMR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-
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